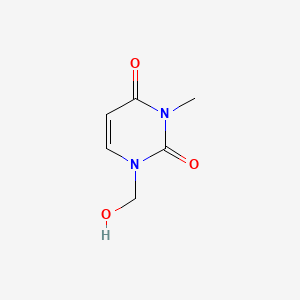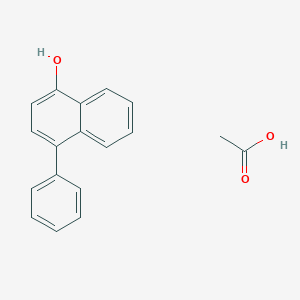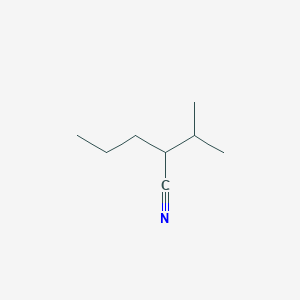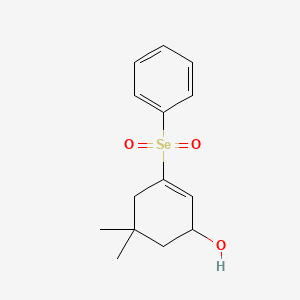
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, a hydroxymethyl group at position 1, and a methyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the substituents introduced.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and methyl groups, making it less versatile in chemical reactions.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with two methyl groups, which can affect its reactivity and applications.
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-: Lacks the methyl group at position 3, which can influence its chemical properties and biological activity.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and potential applications. These functional groups enhance its reactivity and make it a valuable compound for various synthetic and research purposes.
特性
CAS番号 |
79719-30-5 |
|---|---|
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC名 |
1-(hydroxymethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)2-3-8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
InChIキー |
UGRVWPLZSTWOCG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=CN(C1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)


![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)




![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)

